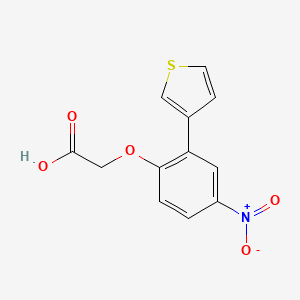

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is an organic compound characterized by the presence of a nitro group, a thiophene ring, and a phenoxyacetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid typically involves the following steps:

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Phenoxyacetic Acid Formation: The phenoxyacetic acid moiety is synthesized separately, often starting from phenol and chloroacetic acid under basic conditions.

Coupling Reaction: The nitrated thiophene and phenoxyacetic acid are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, to introduce additional functional groups.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Esterification Reagents: Alcohols (e.g., methanol, ethanol), sulfuric acid.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Halogenated Thiophenes: From electrophilic substitution reactions.

Esters: From esterification of the carboxylic acid group.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions due to its unique structural features.

Biology and Medicine:

Pharmaceuticals: Potential precursor for drug development, particularly in designing anti-inflammatory and antimicrobial agents.

Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Agriculture: Potential use in the development of agrochemicals.

作用機序

The mechanism by which (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the thiophene ring can enhance binding affinity to certain proteins.

類似化合物との比較

(4-Nitro-2-thiophen-3-yl-phenol): Similar structure but lacks the acetic acid moiety.

(4-Nitro-2-thiophen-3-yl-benzoic acid): Similar but with a benzoic acid instead of phenoxyacetic acid.

Uniqueness: (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiophene ring makes it particularly versatile in various chemical reactions and applications.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for innovation and development.

生物活性

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, apoptosis induction, and anti-inflammatory effects.

Chemical Structure

The compound can be described by its structural formula, which includes a nitro group attached to a thiophene moiety linked via a phenoxy group to an acetic acid functional group. This unique structure contributes to its diverse biological activities.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the compound's IC50 values against MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells at 9.5 µg/mL and 12 µg/mL, respectively, comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound induces apoptosis involves the downregulation of several key proteins associated with cell survival and proliferation:

- KI-67 : A marker for cell proliferation.

- Survivin : An inhibitor of apoptosis.

- IL-1β and IL-6 : Pro-inflammatory cytokines.

- COX-2 : An enzyme linked to inflammation and cancer progression.

- AKT1 : A protein kinase involved in signaling pathways that prevent apoptosis.

Flow cytometry analysis indicated that treatment with the compound led to significant changes in the cell cycle distribution, promoting apoptotic death in treated cells. The expression levels of Bcl2 (an anti-apoptotic protein) were also significantly reduced, while pro-apoptotic markers like BAX were activated, further supporting the compound's role in inducing apoptosis .

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has demonstrated notable anti-inflammatory effects. The compound significantly decreased the levels of inflammatory mediators such as IL-6 and COX-2 in treated cells. This suggests a dual action mechanism where it not only induces apoptosis but also mitigates inflammatory responses associated with tumor progression .

Comparative Biological Activity

The biological activity of this compound can be compared with other compounds in similar classes. For instance, several derivatives of chalcones and thiazoles have been studied for their anticancer properties. The following table summarizes some key findings from comparative studies:

| Compound Type | Target Cells | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 9.5 | Apoptosis induction via AKT1 downregulation |

| Chalcone Derivative 5c | HEP2 | 12 | Inhibition of COX-2 and inflammatory cytokines |

| Thiazole Analog | Various | <20 | Antimicrobial and anticancer activity |

Case Studies

A case study involving the use of this compound highlighted its effectiveness in preclinical models. The compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, confirming its potential as an anticancer agent .

特性

IUPAC Name |

2-(4-nitro-2-thiophen-3-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-12(15)6-18-11-2-1-9(13(16)17)5-10(11)8-3-4-19-7-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSVAYVECGZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。